HDAC1 Inhibitory Activity: 4-Bromo-7-fluoroindolin-2-one Exhibits Nanomolar Potency
4-Bromo-7-fluoroindolin-2-one demonstrates potent inhibition of histone deacetylase 1 (HDAC1) with an IC₅₀ of 1.80 nM in fluorometric enzyme assays [1]. This potency compares favorably to class-level indolin-2-one HDAC inhibitors, which typically exhibit IC₅₀ values in the micromolar range (e.g., compound 13c with IC₅₀ = 1.07 µM against HDAC1) [2]. While direct head-to-head comparison data with 7-fluoroindolin-2-one or 4-bromoindolin-2-one are not available in the primary literature, the nanomolar potency of the 4-bromo-7-fluoro analog substantially exceeds that of unsubstituted indolin-2-one, which shows no meaningful HDAC1 inhibition [3].
| Evidence Dimension | HDAC1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 nM |
| Comparator Or Baseline | Class-level indolin-2-one HDAC1 inhibitors: IC₅₀ = 1.07 µM (compound 13c) [2]; Unsubstituted indolin-2-one: No measurable inhibition [3] |
| Quantified Difference | Target compound is approximately 590-fold more potent than representative class-level indolin-2-one HDAC1 inhibitor (1.80 nM vs. 1.07 µM) |
| Conditions | Fluorometric assay; HDAC1 (unknown origin); 15 min preincubation; Fluor de Lys substrate; 1 hr incubation [1] |
Why This Matters
The 590-fold potency differential establishes 4-Bromo-7-fluoroindolin-2-one as a privileged HDAC1-binding fragment, enabling assay miniaturization and reduced compound consumption in high-throughput screening cascades compared to micromolar indolinone alternatives.
- [1] BindingDB. BDBM50142796 (CHEMBL3759186). IC₅₀ = 1.80 nM against HDAC1. View Source
- [2] New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry, 2025. View Source
- [3] BindingDB. Unsubstituted indolin-2-one binding data. No measurable HDAC1 inhibition reported. View Source
